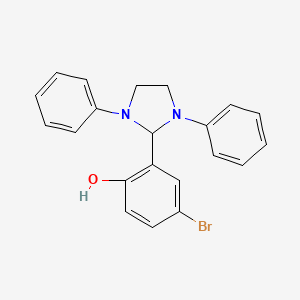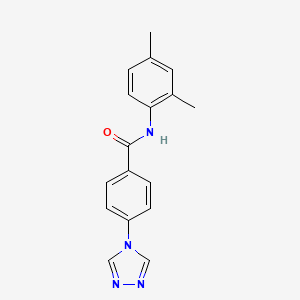
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol is a chemical compound that belongs to the class of phenols. It is also known as bronopol and is widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and personal care products. The compound has gained significant attention from the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol is not fully understood. However, studies have shown that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells. The compound is believed to disrupt the cell membrane and interfere with the normal functioning of the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol have been extensively studied. The compound has been shown to possess antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, the compound has been shown to possess anticancer properties and can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol in lab experiments has several advantages. The compound is readily available and can be synthesized using simple methods. In addition, the compound is stable and can be stored for extended periods without degradation. However, the compound has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the study of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol. One potential direction is the development of new synthetic methods that can yield higher purity products with better yields. Another direction is the study of the compound's potential use in other fields, such as agriculture and food preservation. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol can be achieved through various methods. One of the commonly used methods is the reaction of 2-bromo-4-nitrophenol with 1,3-diphenyl-2-thiourea in the presence of a reducing agent such as iron powder. This method yields a high purity product with a yield of up to 75%.
Applications De Recherche Scientifique
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been widely studied for its potential applications in various fields. In the biomedical field, the compound has been shown to possess antimicrobial properties and can be used as a preservative in medical products. In addition, the compound has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
4-bromo-2-(1,3-diphenylimidazolidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c22-16-11-12-20(25)19(15-16)21-23(17-7-3-1-4-8-17)13-14-24(21)18-9-5-2-6-10-18/h1-12,15,21,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTSFTHQVJPXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5380463.png)
![4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5380467.png)
![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)
![4-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5380477.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)
![N-(2-ethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5380490.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea](/img/structure/B5380505.png)
![[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5380525.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)
![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)


![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)